molecular formula C14H11ClN4O B3139644 4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine CAS No. 477852-70-3

4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Cat. No.: B3139644
CAS No.: 477852-70-3
M. Wt: 286.71 g/mol
InChI Key: GPZHHVQKVJJEKN-UHFFFAOYSA-N
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Description

4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is a useful research compound. Its molecular formula is C14H11ClN4O and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning. The increased concentration of acetylcholine enhances the transmission of signals in the nervous system .

Pharmacokinetics

The compound exhibits good oral bioavailability, as indicated by its physicochemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) . These properties suggest that the compound can be well absorbed from the oral route and can reach its target site effectively .

Result of Action

The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentration can lead to enhanced nerve signal transmission. This can potentially be beneficial in treating neurodegenerative disorders, where nerve function is compromised .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound remains stable under various photolytic and pH stress conditions . It exhibits degradation under oxidative and thermal stress . These factors need to be considered when developing this compound as a drug candidate.

Properties

IUPAC Name

4-[5-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-11-2-1-3-12(8-11)20-9-13-17-14(19-18-13)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHHVQKVJJEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181220
Record name 4-[5-[(3-Chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477852-70-3
Record name 4-[5-[(3-Chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477852-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[(3-Chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.